molecular formula C13H11BrFNO2S B1273620 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide CAS No. 260969-08-2

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B1273620
CAS No.: 260969-08-2
M. Wt: 344.2 g/mol
InChI Key: SFYHVQBHPYZLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide (CAS 260969-08-2) is a high-purity organic compound with a molecular formula of C13H11BrFNO2S and a molecular weight of 344.20 g/mol . This chemical belongs to the benzenesulfonamide class, which is recognized in scientific research for its potential in modulating voltage-gated sodium channels (Na v 1.6) . Compounds with this mechanism are investigated for their application in the study of neurological conditions such as epilepsy and epileptic seizure disorders . The structure features both a reactive bromomethyl group, which serves as a versatile handle for further chemical synthesis and derivatization (e.g., forming covalent links or creating molecular hybrids), and a sulfonamide moiety linked to a 4-fluorophenyl group, a common pharmacophore in medicinal chemistry. This makes it a valuable intermediate for researchers in drug discovery and the development of novel bioactive molecules. Please note that this product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-9-10-1-7-13(8-2-10)19(17,18)16-12-5-3-11(15)4-6-12/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYHVQBHPYZLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373722
Record name 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260969-08-2
Record name 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260969-08-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Bromination of 4-Methylbenzenesulfonyl Chloride

Radical bromination using N-bromosuccinimide (NBS) under photolytic conditions is the most widely reported approach. In a representative procedure, 4-methylbenzenesulfonyl chloride is dissolved in carbon tetrachloride, treated with NBS (1.1 equiv), and irradiated with UV light at 60°C for 6–8 hours. The reaction proceeds via hydrogen abstraction from the methyl group, forming a benzyl radical that reacts with NBS to yield 4-(bromomethyl)benzenesulfonyl chloride.

Key Data:

  • Yield: 68–72%
  • Purity: >95% (by $$^1$$H NMR)
  • Byproducts: Di-brominated species (<5%)

Alternative Route: Bromination of 4-Methylbenzenesulfonic Acid

For laboratories lacking access to 4-methylbenzenesulfonyl chloride, bromination can occur at the sulfonic acid stage. The methyl group of 4-methylbenzenesulfonic acid is brominated using HBr and hydrogen peroxide, followed by conversion to the sulfonyl chloride via treatment with phosphorus pentachloride (PCl$$_5$$).

Reaction Conditions:

  • Temperature: 0–5°C (to minimize over-bromination)
  • Solvent: Dichloromethane (DCM)
  • Yield: 60–65%

Sulfonamide Formation with 4-Fluoroaniline

The second stage involves nucleophilic substitution between 4-(bromomethyl)benzenesulfonyl chloride and 4-fluoroaniline. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions to neutralize HCl byproducts.

Standard Protocol

  • Reagent Ratios:

    • 4-(Bromomethyl)benzenesulfonyl chloride: 1.0 equiv
    • 4-Fluoroaniline: 1.2 equiv
    • Base: Triethylamine (2.5 equiv) or pyridine (3.0 equiv)
  • Procedure:

    • The sulfonyl chloride is dissolved in DCM under nitrogen.
    • 4-Fluoroaniline and base are added dropwise at 0°C.
    • The mixture is stirred at room temperature for 12–18 hours.
  • Workup:

    • The organic layer is washed with 1M HCl, saturated NaHCO$$_3$$, and brine.
    • The product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Performance Metrics:

  • Yield: 75–85%
  • Purity: ≥98% (HPLC)

Crystallographic Insights into Structural Confirmation

X-ray diffraction studies of analogous compounds, such as 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, reveal a U-shaped molecular geometry with a dihedral angle of 41.17° between the two aromatic rings. These structural features highlight the steric and electronic effects of the bromomethyl and fluorophenyl groups, which influence reactivity during synthesis.

Critical Structural Parameters:

Parameter Value
C—S—N—C torsion angle 68.4°
Dihedral angle (benzene rings) 41.17°
Hydrogen bond length (N—H···O) 2.868 Å

Comparative Analysis of Synthetic Methodologies

The table below contrasts key aspects of the two dominant synthetic routes:

Parameter Direct Bromination of Sulfonyl Chloride Bromination at Sulfonic Acid Stage
Starting Material 4-Methylbenzenesulfonyl chloride 4-Methylbenzenesulfonic acid
Bromination Reagent NBS HBr/H$$2$$O$$2$$
Reaction Time 6–8 hours 12–16 hours
Overall Yield 68–72% 60–65%
Purity >95% 90–93%
Byproduct Formation Low (<5%) Moderate (8–10%)

The direct bromination method is preferred for its higher yield and purity, though it requires stringent control of photolytic conditions.

Optimization Strategies and Challenges

Bromination Efficiency

Radical inhibitors such as 2,6-di-tert-butyl-4-methylphenol (BHT) are often added to suppress polybromination. Additionally, maintaining a nitrogen atmosphere prevents oxidative side reactions.

Sulfonamide Coupling

Excess 4-fluoroaniline (1.2 equiv) ensures complete consumption of the sulfonyl chloride. However, higher equivalents lead to emulsion formation during workup, necessitating careful stoichiometric control.

Purification Challenges

The product’s low solubility in polar solvents complicates recrystallization. Mixed solvent systems (e.g., ethyl acetate/hexane) or gradient elution in chromatography are employed to address this.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Amine derivatives are produced.

Scientific Research Applications

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)benzenesulfonamide
  • N-(4-fluorophenyl)benzenesulfonamide
  • 4-(bromomethyl)-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

4-(Bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromomethyl group, a fluorophenyl moiety, and a benzenesulfonamide structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C13H11BrFNO2S
  • Molecular Weight : 332.2 g/mol
  • CAS Number : 2757069

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the bromomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, while the fluorine atom can increase metabolic stability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : It can modulate receptor activity, impacting signaling pathways associated with various diseases.

Anticancer Properties

Research indicates that sulfonamide derivatives like this compound exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)1.98 ± 0.12
3-Bromo-5-(4-fluorophenyl)isoxazoleHT29 (Colon Cancer)1.61 ± 1.92

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. Similar sulfonamides are known for their ability to inhibit bacterial growth by targeting folate synthesis pathways.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Case Studies

  • Antitumor Efficacy : A study conducted on breast cancer cells showed that compounds with structural similarities to this compound exhibited potent growth inhibition, suggesting that modifications to the sulfonamide structure can enhance anticancer properties .
  • Antimicrobial Activity : In another investigation, sulfonamide derivatives were tested against multi-drug resistant bacteria, revealing significant antibacterial activity comparable to standard antibiotics like norfloxacin.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability.
  • Bromomethyl Group : This group increases the electrophilicity of the molecule, facilitating interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, and how can reaction conditions improve bromomethyl incorporation?

  • Methodology :

  • Bromomethyl Introduction : Use nucleophilic substitution reactions with brominating agents (e.g., NBS or HBr in acetic acid) under controlled temperatures (40–60°C). Evidence from analogous compounds suggests that steric hindrance from the 4-fluorophenyl group may require prolonged reaction times (24–48 hrs) .
  • Purification : Employ column chromatography with gradients of methanol (3–4%) in dichloromethane to isolate the product, as demonstrated in sulfonamide syntheses .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.40 in MeOH/CH2Cl2) and adjust stoichiometry of brominating agents to 1.5–2.0 equivalents to mitigate side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • NMR : Focus on δH 7.20–7.73 ppm (aromatic protons), δH 4.52 ppm (CH2Br), and δH 6.35–6.39 ppm (sulfonamide NH) in DMSO-d5. Compare with structurally related N-(4-fluorophenyl) sulfonamides to validate assignments .
  • Mass Spectrometry : Use HRMS to confirm molecular ion peaks (expected m/z ~383–385 for [M+H]+) and isotopic patterns indicative of bromine .
  • Elemental Analysis : Target <0.4% deviation for C, H, N, and S to confirm purity .

Advanced Research Questions

Q. How does the bromomethyl group modulate inhibitory activity against carbonic anhydrase isoforms compared to other sulfonamide derivatives?

  • Methodology :

  • Enzyme Assays : Perform kinetic inhibition assays (e.g., stopped-flow CO2 hydration) using recombinant human CA isoforms (CA I, II, IX). Compare IC50 values with non-brominated analogs (e.g., 4-methyl derivatives) to assess steric/electronic effects .
  • Structural Analysis : Conduct X-ray crystallography (resolution ≤1.8 Å) to resolve binding interactions. Prior studies on N-(4-fluorophenyl) sulfonamides reveal hydrogen bonding with Thr199 and Zn²+ coordination in CA active sites .
    • Data Interpretation : A 10–20% decrease in IC50 for bromomethyl derivatives may indicate enhanced hydrophobic interactions, but steric clashes could reduce potency in compact binding pockets .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different assay platforms?

  • Methodology :

  • Assay Validation : Use the SRB (sulforhodamine B) assay for adherent cells (e.g., A549) and ATP-based luminescence for suspension cultures. Normalize data to protein content (SRB) or metabolic activity (ATP) to mitigate platform-specific biases .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM, with triplicate replicates. Compare GI50 values across assays; discrepancies >50% may indicate assay-specific detection limits or off-target effects .
  • Mechanistic Follow-Up : Combine cytotoxicity data with transcriptomic profiling (RNA-seq) to identify pathways uniquely affected in outlier assays .

Key Considerations for Researchers

  • Structural Analogues : Cross-reference crystallographic data (e.g., CCDC entries) for sulfonamides with halogenated aryl groups to predict packing motifs and solubility .
  • Biological Relevance : Prioritize enzyme targets (e.g., carbonic anhydrases, kinases) with known sulfonamide sensitivity to streamline mechanistic studies .
  • Data Reproducibility : Document reaction conditions (e.g., solvent polarity, temperature ramps) and assay parameters (e.g., cell passage number, serum concentration) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.